Ethyl 8-fluoro-3-oxooctanoate
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Overview
Description
8-Fluoro-3-oxooctanoic acid ethyl ester is an organic compound with the molecular formula C10H17FO3. It is a fluorinated ester, which means it contains a fluorine atom attached to its carbon chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-3-oxooctanoic acid ethyl ester typically involves the esterification of 8-fluoro-3-oxooctanoic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of 8-Fluoro-3-oxooctanoic acid ethyl ester may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 8-Fluoro-3-oxooctanoic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: 8-Fluoro-3-oxooctanoic acid.
Reduction: 8-Fluoro-3-hydroxyoctanoic acid ethyl ester.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
8-Fluoro-3-oxooctanoic acid ethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving fluorinated analogs of biological molecules.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 8-Fluoro-3-oxooctanoic acid ethyl ester involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Ethyl acetate: A simple ester with a similar structure but without the fluorine atom.
Methyl butyrate: Another ester with a different carbon chain length.
Ethyl benzoate: An aromatic ester with different chemical properties.
Uniqueness: 8-Fluoro-3-oxooctanoic acid ethyl ester is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where fluorinated compounds are desired .
Properties
CAS No. |
333-56-2 |
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Molecular Formula |
C10H17FO3 |
Molecular Weight |
204.24 g/mol |
IUPAC Name |
ethyl 8-fluoro-3-oxooctanoate |
InChI |
InChI=1S/C10H17FO3/c1-2-14-10(13)8-9(12)6-4-3-5-7-11/h2-8H2,1H3 |
InChI Key |
LYZYHBFNPRVNND-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)CCCCCF |
Origin of Product |
United States |
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